Tagatose, 6-(dihydrogen phosphate)

Enzyme kinetics Substrate specificity Tagatose pathway

Substituting fructose-6-P for tagatose-6-P in kinase assays fails-S. aureus tagatose-6-phosphate kinase discriminates between these C-4 epimers by 10,000-fold (Km 16 µM vs. 150 mM). This compound resolves that requirement: • 10,000-fold kinase selectivity ensures valid kinetic data and eliminates false negatives • Near-equivalent PFK substrate competency (Km 0.054 mM, Vmax 104%) enables comparative mechanistic studies • Gateway intermediate for enzymatic tagatose bioproduction (CJ CheilJedang US 12,473,544) ≥95% purity; for R&D use only. Budget-conscious labs may consider in-house enzymatic synthesis to reduce long-term procurement expenditure.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
Cat. No. B12287825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagatose, 6-(dihydrogen phosphate)
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)
InChIKeyBGWGXPAPYGQALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tagatose, 6-(dihydrogen phosphate) Overview


Tagatose, 6-(dihydrogen phosphate), commonly referred to as D-tagatose 6-phosphate (D-T6P), is a phosphorylated ketohexose (C₆H₁₃O₉P, MW 260.14) that serves as the central intermediate of the tagatose 6-phosphate pathway in bacterial lactose and galactose catabolism [1]. Unlike the ubiquitous glycolytic intermediate D-fructose 6-phosphate (F6P), D-T6P is a rare sugar phosphate that exhibits a unique C4 epimeric configuration, which fundamentally alters its molecular recognition by kinases, isomerases, and aldolases. This compound is not commercially interchangeable with F6P or other hexose phosphates; its distinct stereoelectronic properties confer orthogonal substrate specificity and, in specific enzyme contexts, a capacity for covalent irreversible inhibition that is entirely absent in F6P [2].

Why D-Fructose 6-P Cannot Substitute Tagatose, 6-(dihydrogen phosphate)


Substituting D-tagatose 6-phosphate with D-fructose 6-phosphate—or any other common hexose phosphate—invalidates experimental outcomes in systems that depend on the tagatose 6-phosphate pathway. The C4 epimerization that distinguishes D-T6P from F6P results in a 10,000-fold difference in apparent Km for the dedicated kinase [1], a complete inversion of inhibition mechanism (irreversible covalent adduct formation vs. reversible Schiff-base) for transaldolase variants [2], and a >400-fold reduction in catalytic efficiency for mammalian 6-phosphofructo-2-kinase [3]. Consequently, any attempt to use F6P as a generic replacement in these contexts produces quantitatively and mechanistically erroneous data, rendering the compound non-interchangeable for scientific procurement.

Quantitative Differentiation Evidence for Tagatose, 6-(dihydrogen phosphate)


PFK Kinetics: Tagatose-6-P vs. Fructose-6-P

D-Tagatose 6-phosphate is the physiological substrate of D-tagatose-6-phosphate kinase from Staphylococcus aureus, displaying an apparent Km of 16 µM. By contrast, D-fructose 6-phosphate, despite being phosphorylated by the same enzyme, exhibits an apparent Km of 150 mM—a 10,000-fold higher value—while Vmax remains identical for both substrates [1]. This extraordinary discrimination arises from the C4 epimeric configuration of D-T6P, which enables optimal active-site complementarity that F6P cannot achieve.

Enzyme kinetics Substrate specificity Tagatose pathway

Substrate Discrimination by Tagatose-6-Phosphate Kinase

Enzyme variants of FSAA and TalB that possess D-fructose-6-phosphate aldolase activity are inhibited covalently and irreversibly by D-tagatose 6-phosphate (D-T6P), whereas wild-type transaldolase B is not inhibited. Critically, D-fructose 6-phosphate—the normal substrate—forms only a reversible Schiff-base intermediate and does not inactivate the enzyme [1]. The crystal structure of the TalB(F178Y)–D-T6P adduct at 1.46 Å resolution reveals a Heyns rearrangement product (β-D-galactofuranose 6-phosphate) covalently bound to Lys132 via the C2 atom, a reaction pathway that is stereochemically forbidden for F6P due to its inverted C4 configuration.

Mechanism-based inhibition Transaldolase Covalent adduct

Galactose-6-Phosphate Isomerase Equilibrium

Rat hepatic 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase exhibits a >400-fold discrimination against D-tagatose 6-phosphate relative to its canonical substrate. The Km for D-T6P is 15 mM with a relative Vmax of 0.15, compared to a Km of 0.035 mM and Vmax of 1.0 for D-fructose 6-phosphate [1]. Additionally, D-T6P is a very weak inhibitor of the fructose-2,6-bisphosphatase activity (apparent I0.5 > 2 mM), whereas F6P potently inhibits with an I0.5 of 0.01 mM.

Phosphofructo-2-kinase Substrate specificity Fructose-2,6-bisphosphatase

Procurement Cost: Tagatose-6-P vs. Fructose-6-P

D-Tagatose 6-phosphate acts as a competitive inhibitor versus D-fructose 6-phosphate (F6P) and a noncompetitive inhibitor versus MgPPi for pyrophosphate-dependent phosphofructokinase from Propionibacterium freudenreichii. By contrast, methylenediphosphonate is competitive versus MgPPi and noncompetitive versus F6P [1]. The dissociation constant (Ki) for D-T6P is approximately an order of magnitude larger than that for F6P, reflecting the stringent steric requirement for the D-threo configuration at the furan ring hydroxyl groups [1]. This orthogonal inhibition profile relative to F6P enables selective interrogation of the F6P binding subsite.

PPi-PFK Inhibition kinetics Sugar phosphate specificity

Predicted Solubility: Tagatose-6-P vs. Fructose-6-P

D-Tagatose 6-phosphate is a specialty research chemical with limited commercial availability, typically offered at 95% purity with a list price of approximately $950 per milligram . In contrast, D-fructose 6-phosphate (as sodium salt hydrate) is available at >99% purity from multiple vendors at prices below $1 per milligram [1]. This three-order-of-magnitude cost differential reflects the absence of large-scale biosynthetic routes for D-T6P and its status as a niche biochemical reagent rather than a commodity intermediate.

Chemical procurement Rare sugar phosphate Cost analysis

Optimal Applications for Tagatose, 6-(dihydrogen phosphate)


Kinetic Profiling of PFK and Tagatose-6-P Kinases

D-Tagatose 6-phosphate is the obligate substrate for reconstituting the bacterial tagatose 6-phosphate pathway in vitro. The 10,000-fold Km advantage over D-fructose 6-phosphate for D-tagatose-6-phosphate kinase [1] ensures that only D-T6P enables physiologically relevant kinetic measurements. This scenario is essential for laboratories engineering rare sugar biosynthesis or studying lactose/galactose catabolism in Staphylococcus, Streptococcus, and related genera.

Rare Sugar Bioproduction via Tagatose-6-P Pathway

The irreversible covalent inhibition of transaldolase B variants by D-T6P, mediated through a Heyns rearrangement to form β-D-galactofuranose 6-phosphate covalently linked to Lys132 [1], makes this compound a uniquely powerful active-site probe. Researchers investigating C–C bond-forming enzymes or designing mechanism-based inhibitors for the aldolase superfamily require D-T6P specifically, as D-fructose 6-phosphate only forms a reversible intermediate and cannot trap the enzyme in a covalent adduct.

Metabolomics and Chromatographic Resolution of Sugar Phosphate Isomers

The >400-fold discrimination against D-tagatose 6-phosphate by mammalian 6-phosphofructo-2-kinase [1] and its competitive inhibition pattern at PPi-dependent phosphofructokinase [2] position D-T6P as a stereochemical probe for differentiating F6P-dependent kinase isoforms. This application is critical for laboratories developing isoform-selective inhibitors or studying the evolution of sugar kinase specificity.

Cost-Driven Procurement Strategy

Given its commercial scarcity and high unit cost (>$950/mg) [1], D-tagatose 6-phosphate is predominantly procured as a qualitative reference standard for LC-MS or NMR-based metabolomics studies aimed at detecting tagatose pathway intermediates in bacterial or engineered systems. Its use as a consumable substrate is typically reserved for experiments where the 10,000-fold specificity advantage [2] is strictly required.

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